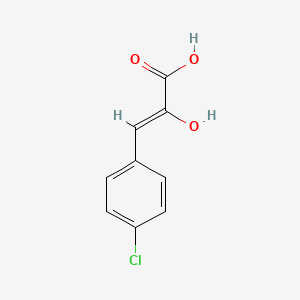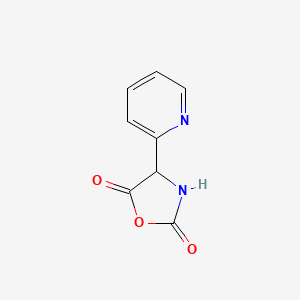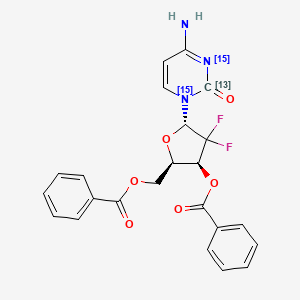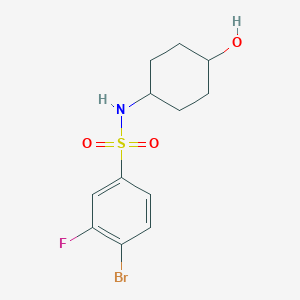
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohexane ring substituted with a hydroxy group, a benzoyl group, and a carboxylic acid group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclohexane ring, which undergoes selective functionalization to introduce the hydroxy, benzoyl, and carboxylic acid groups. Key steps in the synthesis may include Friedel-Crafts acylation to introduce the benzoyl group, followed by oxidation and hydrolysis reactions to form the hydroxy and carboxylic acid groups, respectively. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods leverage optimized reaction conditions and advanced purification techniques to ensure consistent quality and scalability. Industrial production may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alcohols or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a benzyl-substituted cyclohexane derivative.
Scientific Research Applications
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid has diverse applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigating its potential biological activity and interactions with biomolecules.
Medicine: Exploring its potential therapeutic properties and use as a lead compound in drug discovery.
Industry: Utilizing its unique chemical properties in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups may form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the benzoyl group may interact with hydrophobic pockets in proteins, further modulating their behavior. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid include:
- (1R,2R,5R*)-5-hydroxy-2-benzoyl-cyclohexanecarboxylic acid**: Lacks the methyl group on the benzoyl ring.
- (1R,2R,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexane**: Lacks the carboxylic acid group.
- (1R,2R,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanone**: Contains a ketone group instead of the carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(1R,2R,5R)-5-hydroxy-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16)8-13(12)15(18)19/h2-5,11-13,16H,6-8H2,1H3,(H,18,19)/t11-,12-,13-/m1/s1 |
InChI Key |
DKTQEFGHGHINGN-JHJVBQTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2CC[C@H](C[C@H]2C(=O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC(CC2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


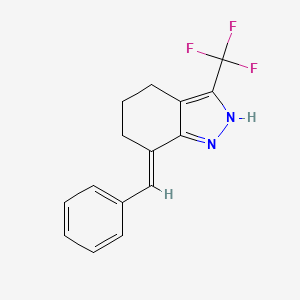
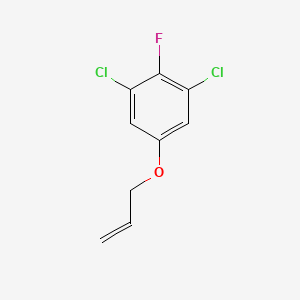
![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)
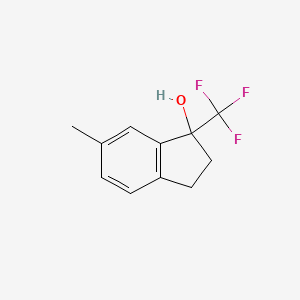
![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)

